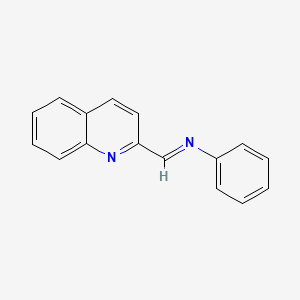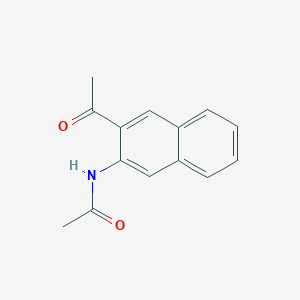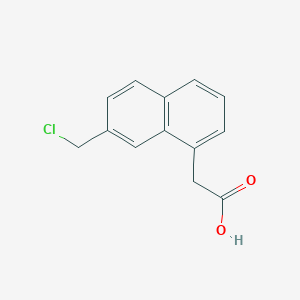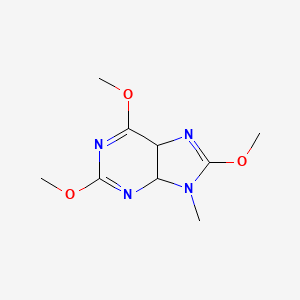![molecular formula C14H13NO2 B11879265 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one CAS No. 104654-88-8](/img/structure/B11879265.png)
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is a complex organic compound with a fused ring structure that includes both furan and quinoline moieties
准备方法
The synthesis of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine (TMG) in refluxing acetonitrile under an inert atmosphere . The process involves the formation of a highly electrophilic quinoline type o-quinone methide as an intermediate, which then reacts with the ylide at the carbon atom, followed by intramolecular nucleophilic substitution and cleavage of a pyridine molecule to yield the desired product .
化学反应分析
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its antimalarial properties.
Industry: The compound can be used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds such as:
5-Isopropyl-3,3-dimethyl-2-methylene-2,3-dihydrofuran: This compound shares a similar furan ring structure but lacks the quinoline moiety.
3,3-Dimethyl-2-butanol: Although structurally different, this compound is another example of a dimethyl-substituted molecule with distinct chemical properties.
The uniqueness of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one lies in its fused ring system, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs.
属性
CAS 编号 |
104654-88-8 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-8-14(2,3)11-12(17-8)9-6-4-5-7-10(9)15-13(11)16/h4-7H,1H2,2-3H3,(H,15,16) |
InChI 键 |
QEVCORPXEHSDTN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C)OC2=C1C(=O)NC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)









![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B11879258.png)
